Dimesna

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Dimesna, also known as BNP7787, primarily targets the Glutaredoxin (GLRX) and Thioredoxin (TXN) systems . These systems play a crucial role in maintaining the redox homeostasis in cells, which is essential for various cellular functions.

Mode of Action

In the bloodstream, this compound is reduced back to Mesna in the kidneys . This process supplies a free thiol group, which binds to and inactivates acrolein , the urotoxic metabolite of ifosfamide and cyclophosphamide . This interaction helps to prevent or reduce bladder problems associated with these chemotherapeutic agents .

Biochemical Pathways

This compound undergoes thiol-disulfide exchange with thiolate anion-forming sulfhydryl groups via a two-step S_N2 reaction, similar to endogenous intracellular disulfides . This process facilitates the reduction of this compound to Mesna, which is essential for mitigating nephrotoxicity associated with cisplatin and ifosfamide anticancer therapies .

Pharmacokinetics

This compound is rapidly oxidized to Mesna disulfide (this compound) in the intravascular compartment . This compound is excreted in urine (33% as this compound and 32% as Mesna) . The half-life elimination of this compound is approximately 70 minutes .

Result of Action

The primary result of this compound’s action is the prevention or reduction of bladder problems associated with the use of ifosfamide and cyclophosphamide . By inactivating the urotoxic metabolite acrolein, this compound helps to mitigate the urotoxic side effects of these chemotherapeutic agents .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the renal drug transporter inhibitor probenecid can significantly increase combined Mesna and this compound plasma exposure while decreasing the renal clearance due to secretion and steady-state volume of distribution . Therefore, the efficacy of this compound can be affected by the presence of other drugs and the patient’s renal function .

Biochemische Analyse

Biochemical Properties

Dimesna undergoes thiol–disulfide exchange with thiolate anion-forming sulfhydryl groups via a two-step S_N2 reaction . This is similar to endogenous intracellular disulfides. The enzymes of the thioredoxin system can reduce this compound .

Cellular Effects

This compound is under clinical development for the treatment of relapsed non-small cell lung cancer . It acts by targeting thioredoxin and glutaredoxin systems . In combination with metabolites of ifosfamide or cyclophosphamide, it has been studied for its effects on thymidine incorporation, uridine incorporation, or total protein in renal tubular cell line LLC-PK1 .

Molecular Mechanism

This compound undergoes a chemical reduction to its constituent mesna moieties . This reduction is essential for its mitigation of nephrotoxicity associated with cisplatin and ifosfamide anticancer therapies . The reduction of this compound involves both enzymatic and non-enzymatic mechanisms .

Temporal Effects in Laboratory Settings

The stability of this compound has been studied in laboratory settings . Over time, a significant decrease in this compound concentration was observed, indicating its instability . The presence of this compound’s dimer was detected on day 0 and its concentration increased over time .

Dosage Effects in Animal Models

They allow scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

This compound is considered to be a metabolite of Mesna . It undergoes thiol–disulfide exchange with thiolate anion-forming sulfhydryl groups via a two-step S_N2 reaction . This is similar to endogenous intracellular disulfides .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It undergoes no hepatic reduction and is known for kidney selectivity . Significant accumulation of Mesna was observed following perfusion of isolated rat kidney with this compound .

Subcellular Localization

Rna localization is a prevalent mechanism used in a variety of cell types in animal development . It gives precise and efficient control over the translation process .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DIMESNA beinhaltet die Oxidation von Natrium-2-Mercaptoethansulfonat (MESNA) zur Bildung des Disulfid-Homodimers . Dieser Prozess kann durch verschiedene Methoden erreicht werden, einschließlich chemischer Oxidation unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Iod. Die Reaktionsbedingungen umfassen typischerweise eine wässrige Lösung mit kontrolliertem pH-Wert und Temperatur, um die vollständige Umwandlung von MESNA zu this compound zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Produktionsprozess umfasst auch Reinigungsschritte wie Kristallisation und Filtration, um Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DIMESNA durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Reduktion: This compound kann zu MESNA reduziert werden, was für seine chemoprotektiven Eigenschaften unerlässlich ist.

Thiol-Disulfid-Austausch: This compound kann Thiol-Disulfid-Austauschreaktionen mit Thiolatanionen eingehen und dabei gemischte Disulfide bilden.

Häufige Reagenzien und Bedingungen

Reduktion: Häufige Reduktionsmittel sind Dithiothreitol (DTT) und Tris(2-Carboxyethyl)phosphin (TCEP).

Thiol-Disulfid-Austausch: Diese Reaktion kann in Gegenwart von schwefelhaltigen Verbindungen wie Cystein oder Glutathion auftreten.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Uroprotection in Chemotherapy

Dimesna is primarily used to prevent hemorrhagic cystitis in patients receiving ifosfamide and cyclophosphamide. The following table summarizes its clinical applications:

| Application | Details |

|---|---|

| Indication | Prophylaxis against ifosfamide-induced hemorrhagic cystitis |

| Dosage | Typically administered as a 130 mg/kg intravenous infusion |

| Mechanism | Detoxifies acrolein in the bladder |

| Clinical Studies | Demonstrated efficacy in reducing incidence rates of cystitis |

Off-Label Uses

Beyond its primary indication, this compound has been explored for various off-label applications:

- Cholesteatoma Management : Used in chemically-assisted dissection of recurrent cholesteatoma.

- Post-Transplantation Care : Reduces BK viruria incidence following cyclophosphamide treatment.

- Pain Management : Administered via epidural injection for chronic pain conditions related to failed back surgery syndrome .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. A study examining the pharmacokinetics of mesna and this compound reported the following key findings:

- Half-Life : The elimination half-life for mesna is approximately 0.36 hours, while this compound has a longer half-life of about 1.17 hours .

- Urinary Excretion : Patients receiving this compound excreted less than 50% of the amount compared to those without complications from hemorrhagic cystitis .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

-

Case Study on Hemorrhagic Cystitis Prevention :

- A cohort study involving patients undergoing high-dose chemotherapy demonstrated that those treated with this compound had a significantly lower incidence of hemorrhagic cystitis compared to control groups not receiving uroprotection.

-

This compound in Pediatric Patients :

- In pediatric oncology, this compound was successfully employed to manage chemotherapy-induced bladder toxicity, showcasing its safety and efficacy in younger populations.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MESNA (Natrium-2-Mercaptoethansulfonat): Die reduzierte Form von DIMESNA, die für ähnliche chemoprotektive Zwecke verwendet wird.

N-Acetylcystein: Eine weitere schwefelhaltige Verbindung, die als Mucolytikum und wegen ihrer antioxidativen Eigenschaften verwendet wird.

Einzigartigkeit von this compound

This compound ist einzigartig in seiner Fähigkeit, ein stabiles Disulfid-Dimer zu bilden, das leicht zu MESNA reduziert werden kann, wodurch eine anhaltende Freisetzung der aktiven Thiolverbindung gewährleistet wird. Diese Eigenschaft macht this compound besonders effektiv bei der Abschwächung der Nebenwirkungen von Chemotherapeutika über einen längeren Zeitraum .

Biologische Aktivität

Dimesna (BNP-7787) is a synthetic derivative of dithio-ethane sulfonate, primarily known for its uroprotective properties . It is utilized in clinical settings to mitigate the urotoxicity associated with certain chemotherapeutic agents, particularly cyclophosphamide. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various clinical applications, and relevant research findings.

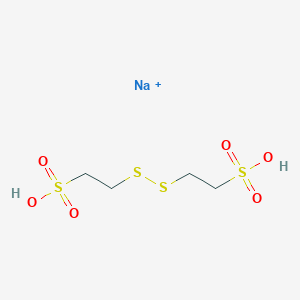

- Chemical Formula : C₄H₈Na₂O₆S₄

- Molecular Weight : 326.34 g/mol

- CAS Number : 16208-51-8

- SMILES Notation : [O-]S(=O)(=O)CCSSCCS(=O)(=O)[O-].[Na+].[Na+]

This compound functions primarily by acting as a scavenger of toxic metabolites , particularly acrolein, which is a byproduct of cyclophosphamide metabolism. By neutralizing these harmful compounds, this compound helps to protect the urothelium from damage, thereby reducing the incidence of hemorrhagic cystitis and other related complications.

Uroprotection in Chemotherapy

This compound is most prominently used as a uroprotective agent in patients receiving cyclophosphamide. Research indicates that this compound significantly reduces the risk of urotoxicity associated with this chemotherapy drug.

- A study demonstrated that this compound effectively decreased the mutagenicity of cyclophosphamide metabolites in vivo, suggesting a protective effect against genotoxicity .

Surgical Applications

This compound has also been evaluated in surgical contexts, particularly in otology. It has been shown to enhance surgical outcomes in cholesteatoma surgeries by reducing residual disease rates.

- In a retrospective study involving 141 patients undergoing cholesteatoma surgery, those who received intraoperative this compound had significantly lower rates of residual cholesteatoma compared to those who did not receive it (p < 0.05) .

Pharmacokinetics

A pharmacokinetic study examined both Mesna and this compound in patients undergoing bone marrow transplantation. It was found that this compound has distinct pharmacokinetic properties compared to its parent compound, Mesna, influencing its therapeutic application .

Case Studies

-

Cholesteatoma Surgery :

- In a cohort of children undergoing mastoidectomy for chronic cholesteatomatous otitis media, the use of this compound was associated with significantly lower recurrence rates of cholesteatoma (p < 0.0001). However, there was a noted increase in complications such as meatoplasty stenosis within the this compound group (p = 0.049) which warrants further investigation .

- Genotoxicity Reduction :

Summary Table of Findings

Eigenschaften

IUPAC Name |

disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYGMURBTJPBPQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Na2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

45127-11-5 (Parent) | |

| Record name | Dimesna [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6066024 | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-51-8 | |

| Record name | Dimesna [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimesna | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMESNA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.